molecular formula C6H13ClFN B6314583 trans-3-Fluorocyclohexanamine HCl CAS No. 1951441-43-2

trans-3-Fluorocyclohexanamine HCl

Cat. No.: B6314583
CAS No.: 1951441-43-2
M. Wt: 153.62 g/mol
InChI Key: QKCMJPLQBZUZRS-KGZKBUQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Fluorocyclohexanamine hydrochloride typically involves the fluorination of cyclohexanamine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out at low temperatures, typically ranging from -78°C to 25°C . The resulting fluorinated product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for trans-3-Fluorocyclohexanamine hydrochloride are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-3-Fluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexanamines.

Scientific Research Applications

Trans-3-Fluorocyclohexanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-3-Fluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorocyclohexanamine: Similar structure but without the hydrochloride salt form.

    4-Fluorocyclohexanamine: Fluorine atom positioned at a different location on the cyclohexane ring.

    Cyclohexanamine: Parent compound without the fluorine substitution.

Uniqueness

Trans-3-Fluorocyclohexanamine hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique positioning can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

(1R,3R)-3-fluorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCMJPLQBZUZRS-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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